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This guide provides a detailed, objective comparison between two notable variants of Bacillus
anthracis: the RMR-1029 preparation of the Ames strain and the Vollum strain. This document
synthesizes experimental data on their genetic and phenotypic characteristics, virulence, and
historical significance to inform research and development efforts in the field of infectious
diseases and biodefense.

Introduction

Bacillus anthracis, the causative agent of anthrax, exists in various strains with differing levels
of virulence and historical significance. The Ames strain, particularly the RMR-1029
preparation, and the Vollum strain are two of the most well-documented and studied variants.
RMR-1029 is a specific, highly characterized batch of the Ames strain that was prepared and
maintained at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) for
vaccine development studies.[1][2] The Vollum strain, isolated from a cow in Oxford, England,
has a long history of use in both bioweapons research and vaccine challenge studies.[3]
Understanding the distinctions between these two is critical for the development of effective
countermeasures and diagnostics.

Genetic and Phenotypic Characteristics

While both are virulent forms of B. anthracis, the Ames and Vollum strains exhibit notable
genetic and phenotypic differences. The Ames strain, from which RMR-1029 is derived, is
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considered a "gold standard" in anthrax research due to its high virulence.[4] Specific single-
nucleotide polymorphisms (SNPs) have been identified in the Ames strain that can differentiate
it from the other 88 known B. anthracis strains.[5]

The virulence of B. anthracis is primarily attributed to two large plasmids: pXO1, which encodes
the three components of the anthrax toxin (protective antigen, lethal factor, and edema factor),
and pXO02, which carries the genes for the poly-D-glutamic acid capsule that protects the
bacterium from the host's immune system.[5] Studies have suggested that the pXO2 plasmid
from the Ames strain may confer a higher level of virulence compared to the pXO2 plasmid
from the Vollum 1B strain.[5][6]

Phenotypically, variations in colony morphology have been observed within the RMR-1029
preparation of the Ames strain.[1][7] These morphological variants were found to have specific
genetic mutations, some of which are linked to sporulation pathways.[7][8]

/ Nodes Ames [label="Ames Strain (RMR-1029)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Vollum [label="Vollum Strain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pXO1_Ames
[label="pXO1 (Ames)", fillcolor="#FBBCO05", fontcolor="#202124"]; pXO2_Ames [label="pX02
(Ames)\n(Potentially higher virulence)"”, fillcolor="#FBBC05", fontcolor="#202124"];

pXO1 Vollum [label="pXO1 (Vollum)", fillcolor="#FBBCO05", fontcolor="#202124"];
pXO2_Vollum [label="pX0O2 (Vollum)", fillcolor="#FBBCO05", fontcolor="#202124"]; Toxin
[label="Anthrax Toxin\n(PA, LF, EF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Capsule
[label="Poly-D-glutamic Acid Capsule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Virulence
[label="Pathogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; SNPs [label="Strain-Specific
SNPs", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Morph_Variants [label="Morphological
Variants\n(Sporulation-related mutations)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

/l Edges Ames -> pXO1l_Ames [label="carries"]; Ames -> pXO2_Ames [label="carries"]; Vollum
-> pXO1_Vollum [label="carries"]; Vollum -> pXO2_Vollum [label="carries"]; pXO1_Ames ->
Toxin [label="encodes"]; pXO1_Vollum -> Toxin [label="encodes"]; pXO2_Ames -> Capsule
[label="encodes"]; pXO2_Vollum -> Capsule [label="encodes"]; Toxin -> Virulence
[label="contributes t0"]; Capsule -> Virulence [label="contributes to"]; Ames -> SNPs
[label="characterized by"]; Ames -> Morph_Variants [label="contains"]; } dot Caption: Genetic
factors contributing to the virulence of Ames and Vollum strains.
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Comparative Virulence

The Ames and Vollum strains are both highly virulent, but studies comparing their lethality have
yielded nuanced results depending on the animal model and the specific sub-strain used.
Some research indicates that the Ames strain is more virulent than the Vollum 1B strain in
mice, a difference attributed to the Ames pXO2 plasmid.[6][9] However, other studies have
found the wild-type Vollum strain (ATCC 14578) to be as virulent as the Ames strain in various
animal models, based on the 50% lethal dose (LD50).[10]

Table 1. Comparative Virulence of B. anthracis Strains
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Strain

Animal Model

Route of
Infection

LD50 (Spores)

Reference(s)

Ames

Guinea Pig

Intramuscular

Not specified, but
vaccine efficacy
was lower
compared to
Vollum 1B

challenge.

[11]

Vollum 1B

Guinea Pig

Intramuscular

Not specified, but
vaccine was
more efficacious
against this

strain.

[11]

Ames

Mouse

Subcutaneous

Higher virulence
observed in
derivatives
carrying Ames
pXO2.

[6]19]

Vollum 1B

Mouse

Subcutaneous

Lower virulence
observed in
derivatives with
Vollum 1B pXO2.

[6]19]

Wild-type Vollum

Various

Various

Comparable to

Ames strain.

[10]

Experimental Protocols
Determination of LD50 in Animal Models

The median lethal dose (LD50) is a standard measure of virulence. The following is a

generalized protocol for its determination.

e Spore Preparation:B. anthracis strains are cultured on appropriate media to induce

sporulation. Spores are harvested, washed, and quantified.
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e Animal Models: Groups of susceptible animals (e.g., guinea pigs, mice) are used.

o Challenge: Animals are challenged with serial dilutions of the spore preparation via a specific
route of infection (e.g., subcutaneous, intramuscular, inhalation).

» Observation: Animals are monitored for a defined period, and mortality is recorded.

o Calculation: The LD50 is calculated using statistical methods, such as the Reed-Muench
method.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Spore_Prep [label="Spore Preparation\n(Culture and Harvest)", fillcolor="#FBBC05",
fontcolor="#202124"]; Animal_Groups [label="Prepare Animal Groups", fillcolor="#FBBCO05",
fontcolor="#202124"]; Challenge [label="Administer Serial Dilutions of Spores",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Monitor for Morbidity and
Mortality”, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate LD50",
fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Spore_Prep; Spore_Prep -> Challenge; Animal_Groups -> Challenge;
Challenge -> Observation; Observation -> Data_Analysis; Data_Analysis -> End; } dot Caption:
A generalized workflow for determining the LD50 of B. anthracis strains.

Genetic Analysis and Strain Differentiation

Genetic differentiation between strains is crucial for epidemiological and forensic purposes.

DNA Extraction: High-quality genomic DNA is extracted from bacterial cultures.

o PCR Amplification: Specific gene regions, including those containing known SNPs, are
amplified using polymerase chain reaction (PCR).

e Sequencing: The amplified DNA fragments are sequenced to identify genetic variations.

e Whole-Genome Sequencing (WGS): For a comprehensive analysis, WGS can be performed
to identify all genetic differences between strains.
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» Bioinformatic Analysis: Sequencing data is analyzed to identify SNPs, insertions, deletions,
and other genetic markers that differentiate the strains.

Signaling Pathways in Anthrax Toxin-Mediated
Pathogenesis

The pathogenesis of anthrax is largely mediated by the activities of lethal toxin (LT) and edema
toxin (ET). These toxins disrupt key host signaling pathways.

// Nodes PA [label="Protective Antigen (PA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LF
[label="Lethal Factor (LF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EF [label="Edema
Factor (EF)", fillcolor="#FBBCO05", fontcolor="#202124"]; Host_Cell [label="Host Cell",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Host Cell
Receptor”, fillcolor="#34A853", fontcolor="#FFFFFF"]; Endosome [label="Endosome",
fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKK [label="MAP Kinase Kinases (MAPKKSs)",
fillcolor="#5F6368", fontcolor="#FFFFFF"]; cCAMP [label="cAMP", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Edema [label="Edema", shape=ellipse, fillcolor="#FBBCO05",
fontcolor="#202124"];

I/l Edges PA -> Receptor [label="binds"]; Receptor -> Endosome [label="internalization"]; LF ->
Endosome [label="co-internalized"]; EF -> Endosome [label="co-internalized"]; Endosome ->
MAPKK [label="LF translocates and cleaves"]; Endosome -> cAMP [label="EF translocates and
increases"]; MAPKK -> Cell_Lysis [label="leads to"]; CAMP -> Edema [label="leads to0"]; } dot
Caption: Simplified signaling pathways of anthrax toxins in a host cell.

Conclusion

The RMR-1029 preparation of the Ames strain and the Vollum strain of Bacillus anthracis are
both highly virulent and have played significant roles in the history of anthrax research. While
they share the fundamental virulence factors of anthrax toxin and a protective capsule, they
exhibit subtle but important differences in their genetic makeup and, in some contexts, their
pathogenic potential. The Ames strain, particularly as represented by RMR-1029, is
characterized by specific genetic markers and has been shown to be highly virulent, with its
pXO2 plasmid potentially contributing to increased pathogenicity. The Vollum strain, with its
long history of use in research, remains a critical comparator strain. A thorough understanding
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of the distinctions between these strains is essential for the continued development of effective

vaccines, therapeutics, and diagnostic tools against this potent pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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